N,N'-1,2-Ethanediylbis(3,5-dimethoxybenzamide)
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Overview
Description
N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) is an organic compound that belongs to the class of benzamides It is characterized by the presence of two 3,5-dimethoxybenzamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) typically involves the reaction of 3,5-dimethoxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-Ethanediylbis(N-ethyloctadecanamide): Similar structure with long alkyl chains instead of methoxy groups.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): Contains oxo groups instead of methoxy groups.
N,N’-1,2-Ethanediylbis(N-ethyloctadecanamide): Similar structure but with ethyl and octadecanamide groups.
Uniqueness
N,N’-1,2-Ethanediylbis(3,5-dimethoxybenzamide) is unique due to the presence of methoxy groups on the benzene rings, which can influence its chemical reactivity and biological activity. The ethane-1,2-diyl linker also provides flexibility to the molecule, allowing it to adopt different conformations and interact with various molecular targets.
Properties
Molecular Formula |
C20H24N2O6 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H24N2O6/c1-25-15-7-13(8-16(11-15)26-2)19(23)21-5-6-22-20(24)14-9-17(27-3)12-18(10-14)28-4/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
MAFFIMRCLFINOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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